![molecular formula C13H21NO4 B2919944 N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid CAS No. 2408957-44-6](/img/structure/B2919944.png)

N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

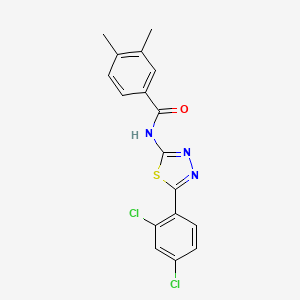

“N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid” is a chemical compound with the CAS Number: 2408957-44-6 . Its molecular weight is 255.31 . The IUPAC name for this compound is 5-(tert-butoxycarbonyl)-5-azaspiro[3.4]octane-6-carboxylic acid . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for “N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid” is 1S/C13H21NO4/c1-12(2,3)18-11(17)14-9(10(15)16)5-8-13(14)6-4-7-13/h9H,4-8H2,1-3H3,(H,15,16) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid” is a solid substance at room temperature . The recommended storage temperature for this compound is 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of 2-azabicyclo[3.1.0]hexane : An unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative led to the synthesis of novel 5-substituted 2-azabicyclo[3.1.0]hexanes. This synthetic route was demonstrated by producing N-Boc-2,3-methano-β-proline from readily available reagents in three steps, yielding an overall 15% success rate (Adamovskyi et al., 2014).

Synthesis of Boc-Protected Cyclopropane-Modified Proline Analogue : The synthesis of a Boc derivative of a cyclopropane-modified proline analogue, specifically Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, was achieved in six steps starting from (2S,4R)-4-hydroxyproline. This process involved a modified Simmons–Smith reaction, with careful selection of reaction conditions to prevent racemization at chiral centers (Tymtsunik et al., 2012).

Heterospirocyclic N-(2H-Azirin-3-yl)-L-prolinates as Dipeptide Synthons : The synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate has been performed, showcasing a novel class of dipeptide synthons. These compounds have shown potential in peptide synthesis, enabling the preparation of complex peptide structures like nonapeptide 16, an analogue of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B (Suter et al., 2000).

N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones Synthesis : The synthesis involved N-Boc-protected 8-azaspiro[bicyclo[3.2.1]octane-3,2′-oxirane] reacting with primary aliphatic amines, leading to the formation of corresponding amino alcohols. These were then converted into N-chloroacetyl derivatives, undergoing cyclization to yield N-Boc-protected 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones (Mandzhulo et al., 2016).

Safety and Hazards

The safety information for “N-Boc-5-azaspiro[3.4]octane-6-carboxylic acid” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9(10(15)16)5-8-13(14)6-4-7-13/h9H,4-8H2,1-3H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRUABOEERPMPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC12CCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2-Methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octane-6-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromo-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol](/img/structure/B2919866.png)

![(2Z)-2-[(3,5-difluorophenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2919872.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2919877.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2919878.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2919881.png)